molecular formula C9H13F3O B1485603 1,1,1-Trifluoro-6,6-dimethylhept-4-yn-2-ol CAS No. 1692250-42-2

1,1,1-Trifluoro-6,6-dimethylhept-4-yn-2-ol

Cat. No.: B1485603
CAS No.: 1692250-42-2
M. Wt: 194.19 g/mol
InChI Key: JWYGEUNBOMJAMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,1-Trifluoro-6,6-dimethylhept-4-yn-2-ol is a useful research compound. Its molecular formula is C9H13F3O and its molecular weight is 194.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Luminescence Studies

One application involves its use in the synthesis of ytterbium(III) beta-diketonate complexes, which are characterized for their structure and near-infrared luminescence properties. These complexes, with varying fluorination levels and β-diketonate chain lengths, show potential in optical applications, particularly when co-doped with Er(3+) complexes for optical amplifiers, as fluorination affects the luminescence intensity and lifetime of these complexes (Martín‐Ramos et al., 2013).

Molecular Structure and Bonding Analysis

Another research focus is the conformation, molecular structure, and intramolecular hydrogen bonding of related trifluoro compounds. Detailed studies using density functional theory calculations and various spectroscopic methods provide insights into the conformational stability, molecular structures, and intramolecular hydrogen bond strengths, contributing to a deeper understanding of such fluorinated molecules (Vakili et al., 2012).

Properties

IUPAC Name

1,1,1-trifluoro-6,6-dimethylhept-4-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3O/c1-8(2,3)6-4-5-7(13)9(10,11)12/h7,13H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYGEUNBOMJAMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CCC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.